molecular formula C21H23N3O2 B6039161 1-Phenyl-3-(4-pyridin-4-ylpiperidine-1-carbonyl)pyrrolidin-2-one

1-Phenyl-3-(4-pyridin-4-ylpiperidine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B6039161
M. Wt: 349.4 g/mol
InChI Key: NWLYTFJRPFMNLW-UHFFFAOYSA-N
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Description

1-Phenyl-3-(4-pyridin-4-ylpiperidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, a phenyl group, and a pyridinylpiperidine moiety. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 1-Phenyl-3-(4-pyridin-4-ylpiperidine-1-carbonyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrolidinone ring through cyclization reactions. The phenyl and pyridinylpiperidine groups are introduced through nucleophilic substitution and coupling reactions. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

1-Phenyl-3-(4-pyridin-4-ylpiperidine-1-carbonyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Phenyl-3-(4-pyridin-4-ylpiperidine-1-carbonyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(4-pyridin-4-ylpiperidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The pyrrolidinone core and the phenyl and pyridinylpiperidine groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

1-Phenyl-3-(4-pyridin-4-ylpiperidine-1-carbonyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-phenyl-3-(4-pyridin-4-ylpiperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c25-20(19-10-15-24(21(19)26)18-4-2-1-3-5-18)23-13-8-17(9-14-23)16-6-11-22-12-7-16/h1-7,11-12,17,19H,8-10,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLYTFJRPFMNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=NC=C2)C(=O)C3CCN(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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